molecular formula C11H13F2N B8621316 1-(3,5-Difluorobenzyl)pyrrolidine

1-(3,5-Difluorobenzyl)pyrrolidine

Cat. No.: B8621316
M. Wt: 197.22 g/mol
InChI Key: ZGCMXFLOFYIHAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-Difluorobenzyl)pyrrolidine is a pyrrolidine derivative featuring a benzyl group substituted with fluorine atoms at the 3- and 5-positions of the aromatic ring. This compound is part of a broader class of pyrrolidine-based molecules, which are widely studied due to their versatility in pharmaceutical and agrochemical synthesis . The 3,5-difluorobenzyl moiety enhances the compound’s electronic and steric properties, making it a valuable intermediate in drug discovery and industrial applications. Its synthesis typically involves halogenation and substitution reactions starting from precursors like 2,4-dichloronitrobenzene, as outlined in patented methodologies . The fluorine atoms contribute to improved metabolic stability and bioavailability, which are critical for bioactive molecules .

Properties

Molecular Formula

C11H13F2N

Molecular Weight

197.22 g/mol

IUPAC Name

1-[(3,5-difluorophenyl)methyl]pyrrolidine

InChI

InChI=1S/C11H13F2N/c12-10-5-9(6-11(13)7-10)8-14-3-1-2-4-14/h5-7H,1-4,8H2

InChI Key

ZGCMXFLOFYIHAJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC2=CC(=CC(=C2)F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physico-Chemical Properties

The table below highlights key differences between 1-(3,5-Difluorobenzyl)pyrrolidine and its analogs:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents Key Applications Storage Conditions
This compound C₁₁H₁₂F₂N 211.22 3,5-difluorobenzyl Pharmaceutical intermediates Not specified
1-(3,5-Dibromophenyl)pyrrolidine C₁₁H₁₂Br₂N 305.01 3,5-dibromophenyl Research chemical Sealed, dry, 2–8°C
1-(3,5-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid C₁₃H₁₂F₂NO₃ 283.24 3,5-difluorobenzyl, 5-oxo, 3-carboxylic acid API intermediates Not specified
(Pyrrolidin-2-yl)phosphine oxides (e.g., compound 3,5 from ) Varies Varies Phosphoryl moiety Biologically active compounds Depends on synthesis

Key Observations:

  • Fluorine’s electronegativity enhances stability and hydrogen-bonding capacity, favoring pharmaceutical use .
  • Functional Group Additions : The 5-oxo and carboxylic acid groups in 1-(3,5-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid introduce polarity, improving water solubility but possibly reducing membrane permeability .
  • Phosphoryl Derivatives : Compounds like (pyrrolidin-2-yl)phosphine oxides exhibit distinct biological activities due to the phosphoryl group’s ability to interact with enzymes or receptors, though their synthesis requires specialized reagents (e.g., chlorophosphines) .

Research Findings and Data

Key Insights :

  • Fluorinated pyrrolidines are prioritized for scalable pharmaceutical synthesis due to favorable reaction yields and safety profiles .
  • Phosphoryl-containing derivatives show broader bioactivity but require more complex synthesis .

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